N-{2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core, a piperazine ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using 3-chlorobenzoyl chloride as the acylating agent.
Final Coupling: The final step involves coupling the piperazine-quinazoline intermediate with the chlorophenyl derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chlorophenyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activation, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with promising antibacterial activity.
Uniqueness
N-{2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its quinazoline core, piperazine ring, and chlorophenyl group collectively contribute to its potential as a versatile therapeutic agent.
Properties
CAS No. |
1224166-00-0 |
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Molecular Formula |
C22H22ClN5O3 |
Molecular Weight |
439.9g/mol |
IUPAC Name |
N-[2-[4-(3-chlorobenzoyl)piperazin-1-yl]ethyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C22H22ClN5O3/c23-16-5-3-4-15(14-16)22(31)28-12-10-27(11-13-28)9-8-24-21(30)19-25-18-7-2-1-6-17(18)20(29)26-19/h1-7,14H,8-13H2,(H,24,30)(H,25,26,29) |
InChI Key |
WCFBXMZBOOMYPK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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